

# Deucravacitinib (BMS-986165): A Comparative Analysis of Allosteric TYK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | BMS-986188 |           |  |  |  |
| Cat. No.:            | B15620544  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Deucravacitinib (formerly BMS-986165), a first-inclass allosteric inhibitor of Tyrosine Kinase 2 (TYK2), with other TYK2 inhibitors, including ATPcompetitive molecules. Experimental data is presented to validate its unique mechanism of action and highlight its selectivity profile.

Deucravacitinib represents a significant advancement in the selective targeting of the Janus kinase (JAK) family, implicated in various autoimmune and inflammatory diseases. Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), Deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2.[1] [2][3][4][5][6] This allosteric mechanism locks the kinase in an inactive conformation, providing a distinct advantage in terms of selectivity and a potentially improved safety profile.[1][2][3][4] [5][6]

# **Comparative Analysis of TYK2 Inhibitors**

The following tables summarize the quantitative data for Deucravacitinib and comparator molecules, demonstrating its potent and selective allosteric inhibition of TYK2.



| Compoun<br>d                         | Mechanis<br>m of<br>Action        | Target        | Binding<br>Domain      | Ki (nM) | Cellular<br>IC50 (nM)                                    | Selectivity<br>Notes                                                                                                   |
|--------------------------------------|-----------------------------------|---------------|------------------------|---------|----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Deucravaci<br>tinib (BMS-<br>986165) | Allosteric<br>Inhibitor           | TYK2          | Pseudokin<br>ase (JH2) | 0.02[7] | -                                                        | >100-fold<br>selective<br>for TYK2<br>over<br>JAK1/3<br>and >2000-<br>fold over<br>JAK2 in<br>cell-based<br>assays.[8] |
| BMS-<br>986202                       | Allosteric<br>Inhibitor           | TYK2          | Pseudokin<br>ase (JH2) | 0.02[9] | 0.19 (binds<br>to TYK2<br>JH2)[9]                        | A structurally related allosteric inhibitor, also demonstrat ing high selectivity for TYK2.                            |
| Brepocitini<br>b (PF-<br>06700841)   | ATP-<br>Competitiv<br>e Inhibitor | JAK1/TYK<br>2 | Catalytic<br>(JH1)     | -       | JAK1: 17,<br>TYK2: 23,<br>JAK2: 77,<br>JAK3:<br>6490[11] | A potent dual inhibitor of JAK1 and TYK2.[11]                                                                          |
| PF-<br>06826647                      | ATP-<br>Competitiv<br>e Inhibitor | TYK2          | Catalytic<br>(JH1)     | -       | -                                                        | A selective ATP- competitive TYK2                                                                                      |



inhibitor.

[13]

#### Cellular Activity in Human Whole Blood Assays

| Compound                   | Pathway (Stimulant) | Readout | IC50 (nM) |
|----------------------------|---------------------|---------|-----------|
| Deucravacitinib            | TYK2/JAK2 (IL-12)   | pSTAT4  | -         |
| JAK1/JAK3 (IL-2)           | pSTAT5              | -       |           |
| JAK2/JAK2 (TPO)            | pSTAT5              | -       |           |
| Brepocitinib               | TYK2/JAK2 (IL-12)   | pSTAT4  | 65[11]    |
| TYK2/JAK1 (IL-10)          | pSTAT3              | 305[11] |           |
| JAK1/JAK2/TYK2 (IL-<br>27) | pSTAT3              | 86[11]  | _         |
| JAK1/JAK3 (IL-15)          | pSTAT5              | 238[11] | _         |
| JAK2/JAK2 (EPO)            | pSTAT5              | 577[11] |           |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are outlined below.

## **Biochemical Kinase Activity Assay**

This assay measures the direct inhibition of the TYK2 catalytic domain. For ATP-competitive inhibitors, this is a primary measure of potency.

- Principle: The assay quantifies the phosphorylation of a substrate peptide by the kinase in the presence of varying inhibitor concentrations. A common method involves a luminescence-based readout that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[14]
- Procedure:



- Prepare serial dilutions of the test inhibitor.
- Add the inhibitor, a kinase (e.g., recombinant human TYK2 JH1 domain), and a substrate to a microplate well.
- Initiate the kinase reaction by adding a defined concentration of ATP.
- Incubate the plate to allow for phosphorylation.
- Stop the reaction and add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP consumed.
- Measure luminescence using a plate reader.
- Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.[14]

## **Cellular Phospho-STAT Assay**

This cell-based assay determines the functional consequence of TYK2 inhibition on downstream signaling.

- Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in a relevant cell line (e.g., THP-1 monocytes or peripheral blood mononuclear cells). The phosphorylation of STAT proteins is then quantified.[14]
- Procedure:
  - Culture cells and pre-incubate with serial dilutions of the inhibitor.
  - Stimulate the cells with a specific cytokine to activate the desired JAK-STAT pathway (e.g., IL-23 for TYK2-dependent pSTAT3, IFN-α for TYK2/JAK1-dependent pSTAT1).
  - After a short incubation, fix and permeabilize the cells.
  - Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein.



- Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.
- Determine the IC50 value from the concentration-response curve.[14]

## **Human Whole Blood Assay**

This assay provides a more physiologically relevant assessment of inhibitor selectivity and potency by using a complex biological matrix.

- Principle: Freshly collected human whole blood is treated with the inhibitor and then stimulated with specific cytokines. The downstream readout can be the production of a secondary cytokine (e.g., IFN-γ) or the phosphorylation of STATs in specific immune cell subsets.[14]
- Procedure:
  - Aliquot whole blood into a 96-well plate.
  - Add serial dilutions of the inhibitor and incubate.
  - Stimulate with a specific cytokine (e.g., IL-12 to induce IFN-y production via the TYK2/JAK2 pathway).
  - Incubate to allow for cytokine production or STAT phosphorylation.
  - For IFN-y measurement, collect the plasma and quantify the cytokine concentration using an ELISA kit.
  - For pSTAT analysis, lyse red blood cells, fix, and permeabilize the remaining cells for intracellular staining with phospho-specific STAT antibodies and cell surface markers to identify specific cell populations (e.g., CD4+ T cells). Analyze by flow cytometry.
  - Calculate IC50 values based on the inhibition of the measured endpoint.[14]

#### **Visualizations**

The following diagrams illustrate the TYK2 signaling pathway, a general experimental workflow, and the mechanistic difference between allosteric and ATP-competitive inhibition.





#### Click to download full resolution via product page

Caption: TYK2 Signaling Pathway.







Click to download full resolution via product page

Caption: General Experimental Workflow.





Click to download full resolution via product page

Caption: Allosteric vs. ATP-Competitive Inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

## Validation & Comparative





- 2. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What is Brepocitinib used for? [synapse.patsnap.com]
- 13. Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Deucravacitinib (BMS-986165): A Comparative Analysis of Allosteric TYK2 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620544#validation-of-bms-986188-s-allosteric-effect]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com